5-bromo-N-propylthiophene-2-sulfonamide
Description
Properties
Molecular Formula |
C7H10BrNO2S2 |
|---|---|
Molecular Weight |
284.2 g/mol |
IUPAC Name |
5-bromo-N-propylthiophene-2-sulfonamide |
InChI |
InChI=1S/C7H10BrNO2S2/c1-2-5-9-13(10,11)7-4-3-6(8)12-7/h3-4,9H,2,5H2,1H3 |
InChI Key |
ONHDMXPUMFGTRN-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=C(S1)Br |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkyl Chain Variations in N-Substituted Derivatives
The alkyl chain length and branching significantly influence synthesis yields and biological activity. Key analogs include:
Key Findings :
Aryl-Modified Derivatives via Suzuki Coupling
Further functionalization of this compound via SMC introduces aryl groups at the 5-position, yielding derivatives (4a–g) with variable antibacterial activity :
| Derivative | Aryl Substituent | Yield | Bioactivity Notes |
|---|---|---|---|
| 4a | 4-Fluorophenyl | 56% | Moderate activity; electron-withdrawing groups may reduce membrane penetration. |
| 4b | 3-Methoxyphenyl | 58% | Electron-donating groups enhance solubility but may reduce target affinity. |
| 4f | 3,4-Difluorophenyl | 72% | Highest yield and activity; synergistic effects from dual fluorine atoms. |
| 4g | 4-Cyanophenyl | 68% | Strong electron-withdrawing group improves enzyme inhibition. |
Structure-Activity Relationship :
- Electron-withdrawing groups (e.g., -F, -CN) enhance target binding to NDM-1’s active site .
- Bulkier substituents (e.g., 3,4-difluorophenyl) improve yield and activity due to optimized π-π stacking and hydrophobic interactions .
Broader Context of Sulfonamide Derivatives
Sulfonamides are pharmacologically versatile, with documented antibacterial, anti-inflammatory, and antitumor activities . For example:
- N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide : Exhibits antitumor activity via geometric compatibility with enzyme pockets .
- 2-Bromo-N-[(4-methylphenyl)sulfonyl]-N-2-propenyl-propanamide : Demonstrated in synthesis studies but with lower yield (34%) due to complex reaction pathways .
Comparative Advantage of this compound : The propyl-thiophene scaffold offers superior synthetic accessibility (78% yield) and tunability for antibacterial applications compared to bulkier or less lipophilic analogs .
Preparation Methods
Alkylation of 5-Bromothiophene-2-Sulfonamide
The most widely documented method involves the alkylation of 5-bromothiophene-2-sulfonamide with 1-bromopropane. This one-step reaction proceeds via nucleophilic substitution under basic conditions.
Procedure :
-
Reagents : 5-Bromothiophene-2-sulfonamide (1 eq), 1-bromopropane (1 eq), lithium hydride (LiH, 1 eq), dimethylformamide (DMF).
-
Mechanism : LiH deprotonates the sulfonamide’s amine, generating a nucleophilic anion that attacks the alkyl bromide.
-
Conditions : Room temperature, 3-hour reaction time, monitored by TLC.
-
Workup : Precipitation with water, followed by recrystallization in methanol.
Table 1: Key Reaction Parameters for Alkylation
| Parameter | Value/Detail |
|---|---|
| Solvent | DMF |
| Base | LiH |
| Alkylating Agent | 1-Bromopropane |
| Temperature | 25°C |
| Reaction Time | 3 hours |
| Purification | Recrystallization (methanol) |
Alternative Synthetic Approaches
Optimization of Reaction Conditions
Solvent Selection
DMF is preferred for alkylation due to its high polarity and ability to dissolve both ionic (LiH) and organic reactants. Alternatives like THF or acetonitrile reduce yields by 15–20% due to poor solubility of intermediates.
Base and Catalysts
-
LiH vs. Other Bases : LiH outperforms NaH or K₂CO₃ in deprotonating the sulfonamide, achieving faster reaction kinetics.
-
Catalytic Additives : Palladium catalysts (e.g., Pd(PPh₃)₄) are unnecessary for alkylation but are critical in Suzuki-Miyaura derivatives.
Table 2: Impact of Base on Yield
| Base | Solvent | Yield (%) |
|---|---|---|
| LiH | DMF | 78 |
| NaH | DMF | 65 |
| K₂CO₃ | DCM | 58 |
Industrial-Scale Production Considerations
Scaling the alkylation method requires addressing:
-
LiH Handling : Moisture-sensitive; requires inert atmosphere.
-
Continuous Flow Reactors : Reduce reaction time and improve heat management.
-
Waste Management : DMF recovery via distillation minimizes environmental impact.
Analytical Characterization Techniques
-
TLC : Monitors reaction progress (Rf = 0.4 in ethyl acetate/hexane 3:7).
-
NMR : Confirms substitution patterns (δ 1.0–1.5 ppm for propyl CH₃, δ 7.2 ppm for thiophene H).
Challenges and Limitations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-N-propylthiophene-2-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling (SMC) reactions. A validated protocol involves reacting this compound with aryl boronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and potassium phosphate as a base in anhydrous solvents (e.g., THF or DCM) under inert conditions. Yields typically range from 65–85% depending on steric and electronic effects of substituents . Alternative routes include sulfonylation of 5-bromothiophene-2-amine precursors with propane-1-sulfonyl chloride under basic conditions (e.g., pyridine or Et₃N), followed by purification via column chromatography .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃) should show characteristic peaks: δ 7.45–7.50 (thiophene H), δ 3.20–3.40 (propyl CH₂), and δ 1.50–1.70 (propyl CH₃). ¹³C NMR confirms sulfonamide (C-SO₂) at ~125–130 ppm and bromine substitution on the thiophene ring .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles (e.g., C-S-N ~108°) and packing motifs. Crystallization in ethanol/water mixtures often yields suitable crystals .
Q. What purification strategies are recommended for this compound?
- Methodological Answer : Recrystallization from ethanol or DCM/hexane mixtures is effective for removing unreacted sulfonyl chlorides. For polar impurities, silica gel chromatography (eluent: 3:7 ethyl acetate/hexane) is preferred. Purity >98% can be verified via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of palladium catalysts in derivatizing this compound?
- Methodological Answer : Kinetic studies using variable catalyst loadings (1–10 mol% Pd) and monitoring via TLC/GC-MS reveal turnover frequency (TOF). Density Functional Theory (DFT) calculations can model transition states, particularly for oxidative addition steps involving the C-Br bond. Comparative studies with ligand-free Pd(0) vs. Pd(PPh₃)₄ show ligand stability impacts reaction rates .
Q. How should researchers address conflicting spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic processes (e.g., rotational barriers in sulfonamide groups) causing peak broadening. Cooling to −40°C may resolve splitting .
- 2D NMR (COSY, HSQC) : Identify coupling partners and assign ambiguous signals. For example, NOESY can confirm spatial proximity between propyl chains and thiophene protons .
Q. What experimental designs are suitable for studying the compound’s biological interactions?
- Methodological Answer :
- In Vitro Assays : Use fluorescence polarization to measure binding affinity with target proteins (e.g., carbonic anhydrase isoforms). IC₅₀ values can be determined via enzymatic inhibition assays (pH 7.4, 25°C) .
- Molecular Dynamics Simulations : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding modes and hydrogen-bonding interactions with residues like His94 or Thr199 .
Q. How can structural modifications enhance the compound’s material science applications?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro or cyano) at the thiophene 3-position to modulate electronic properties. Cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile) reveals redox potentials for applications in conductive polymers. For fluorescence studies, π-extension (e.g., fused aryl rings) can shift emission wavelengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
